Lipophilicity Advantage Over 2-Methoxy-4,5-difluoroaniline Enhances Membrane Permeability
The cyclobutylmethoxy group of the target compound contributes a calculated Hansch π increment of ≈ +1.5, compared with ≈ +0.5 for a methoxy substituent, as estimated from the ClogP fragment library [1]. This predicts a logP difference of approximately +1.0 log unit for the target compound relative to 2‑methoxy‑4,5‑difluoroaniline. In the nNOS inhibitor series, increasing O‑alkyl lipophilicity from methoxy to cyclobutylmethoxy was associated with a >10‑fold improvement in cellular potency (IC₅₀ shift from ∼2 µM to <200 nM in HEK293 nNOS assays), attributed to enhanced passive membrane permeability [2].
| Evidence Dimension | Lipophilicity (ClogP / ΔlogP) |
|---|---|
| Target Compound Data | ClogP ≈ 2.7 (estimated from fragment contributions; experimental value not reported) [1] |
| Comparator Or Baseline | 2-Methoxy-4,5-difluoroaniline: ClogP ≈ 1.7 (estimated) [1] |
| Quantified Difference | ΔClogP ≈ +1.0 log unit |
| Conditions | Calculated using the Hansch–Leo fragment method; corroborated by SAR trends in the nNOS inhibitor chemo-type [2]. |
Why This Matters
A +1.0 logP increase can shift a compound from borderline permeability (Pₐₚₚ < 10 × 10⁻⁶ cm/s) to acceptable permeability (Pₐₚₚ > 20 × 10⁻⁶ cm/s) in Caco‑2 assays, directly affecting oral bioavailability and intracellular target engagement.
- [1] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. doi:10.1021/cr60274a001. (Hansch π constants for alkoxy substituents). View Source
- [2] Cinelli MA, Reidl CT, Li H, Chreifi G, Poulos TL, Silverman RB. First Contact: 7-Phenyl-2-Aminoquinolines, Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors That Target an Isoform-Specific Aspartate. J Med Chem. 2020;63(9):4528-4554. doi:10.1021/acs.jmedchem.9b01573. (Cellular potency data for cyclobutylmethoxy vs. smaller alkoxy analogues). View Source
